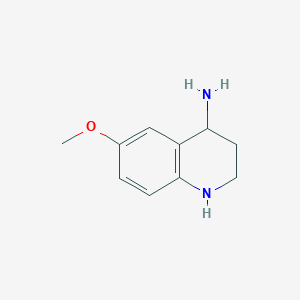

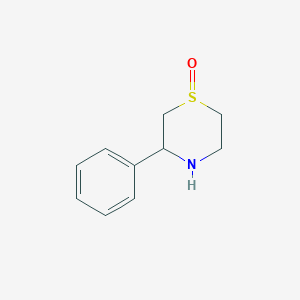

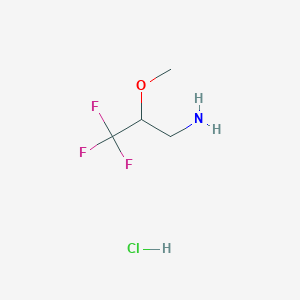

![molecular formula C10H12Cl3N3 B1423094 [4-(4-Chlorphenyl)-1H-imidazol-2-yl]methanamin-Dihydrochlorid CAS No. 1311317-73-3](/img/structure/B1423094.png)

[4-(4-Chlorphenyl)-1H-imidazol-2-yl]methanamin-Dihydrochlorid

Übersicht

Beschreibung

[4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl3N3 and its molecular weight is 280.6 g/mol. The purity is usually 95%.

The exact mass of the compound [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indol-Derivate, zu denen auch die in Frage stehende Verbindung gehört, haben nachweislich eine signifikante antivirale Aktivität gezeigt. Beispielsweise haben bestimmte Indol-basierte Verbindungen eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Die strukturelle Ähnlichkeit legt nahe, dass "[4-(4-Chlorphenyl)-1H-imidazol-2-yl]methanamin-Dihydrochlorid" möglicherweise auf seine Wirksamkeit gegen eine Reihe von RNA- und DNA-Viren untersucht werden könnte.

Entzündungshemmende Aktivität

Der Indol-Kern, der in der Verbindung vorhanden ist, ist bekannt dafür, entzündungshemmende Eigenschaften zu besitzen. Dies macht ihn zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente, die bei der Behandlung von Erkrankungen wie Arthritis, Asthma und anderen entzündlichen Erkrankungen von Vorteil sein könnten .

Antikrebs-Eigenschaften

Indol-Derivate wurden auf ihre potenziellen Antikrebs-Eigenschaften untersucht. Sie können mit hoher Affinität an mehrere Rezeptoren binden, was bei der Entwicklung neuer Krebstherapien hilfreich sein kann. Die Fähigkeit der Verbindung, mit zellulären Rezeptoren zu interagieren, könnte sie zu einem wertvollen Gut in der Krebsforschung machen .

Anti-HIV-Effekte

Einige Indol-Derivate wurden synthetisiert und auf ihre Anti-HIV-Aktivität untersucht. Sie haben vielversprechend gezeigt, die Replikation von HIV-1- und HIV-2-Stämmen zu hemmen. Angesichts der strukturellen Ähnlichkeiten könnte "this compound" ein potenzieller Kandidat für weitere Forschung in der HIV-Behandlung sein .

Antibakterielle Aktivität

Das Indol-Gerüst ist mit antimikrobieller Aktivität verbunden, einschließlich antibakterieller, antifungizider und antituberkulärer Effekte. Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer antimikrobieller Mittel zur Bekämpfung verschiedener Infektionskrankheiten eingesetzt werden könnte .

Antiallergische Anwendungen

Die Forschung hat gezeigt, dass bestimmte Piperazin-Derivate, die eine strukturelle Ähnlichkeit mit der in Frage stehenden Verbindung aufweisen, signifikante antiallergische Aktivitäten gezeigt haben. Sie waren wirksam gegen allergisches Asthma und Juckreiz, was darauf hindeutet, dass "this compound" auch auf sein Potenzial zur Behandlung allergischer Reaktionen untersucht werden könnte .

Wirkmechanismus

Target of Action

It is known to belong to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Mode of Action

It is known that imidazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that the compound may interact with multiple targets and induce a variety of biochemical changes.

Biochemical Pathways

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

In silico pharmacokinetics analysis of similar compounds suggests that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have a variety of effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.2ClH/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9;;/h1-4,6H,5,12H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGOLQMCXDRTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)CN)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

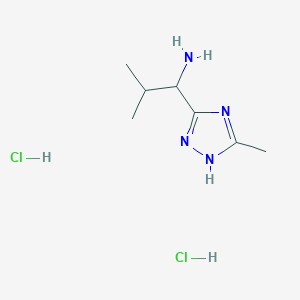

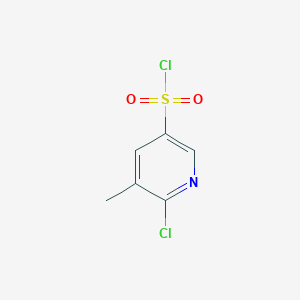

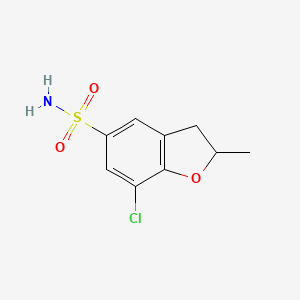

![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)

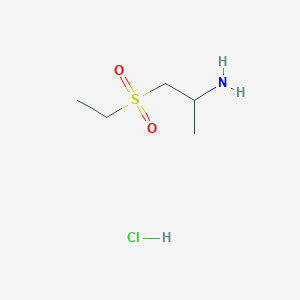

![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)

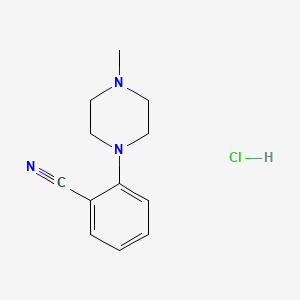

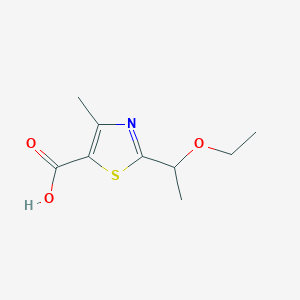

![Methyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate hydrochloride](/img/structure/B1423027.png)

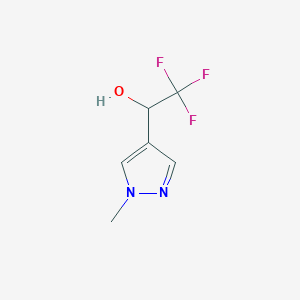

![methyl 4-methyl-3-{[(4-methyl-1H-imidazol-5-yl)methyl]amino}benzoate](/img/structure/B1423028.png)